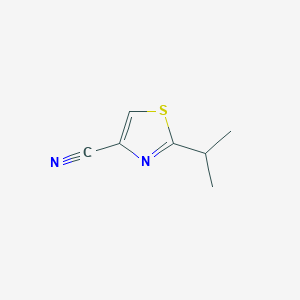

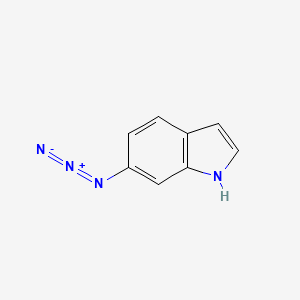

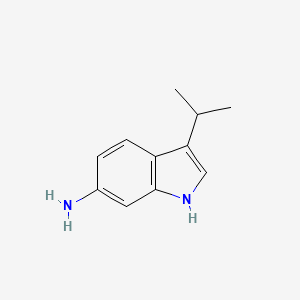

2-Isopropylthiazol-4-carbonitril

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Thiazole derivatives, which include 2-Isopropylthiazole-4-carbonitrile, are known to exhibit a wide range of biological activities . The specific targets can vary greatly depending on the exact structure of the compound and its functional groups.

Mode of Action

The mode of action of thiazole derivatives can also vary widely. For example, some thiazole derivatives are known to inhibit certain enzymes, while others might interact with various receptors . The exact mode of action would depend on the specific targets of the compound.

Result of Action

The result of a compound’s action would depend on its specific targets and mode of action. Some thiazole derivatives are known to have antimicrobial, anti-inflammatory, and anticancer activities, among others .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-Isopropylthiazole-4-carbonitrile in lab experiments include its high reactivity, versatility, and ease of synthesis. 2-Isopropylthiazole-4-carbonitrile can be easily synthesized from commercially available starting materials and can be used to synthesize a wide range of organic compounds. The limitations of using 2-Isopropylthiazole-4-carbonitrile in lab experiments include its instability and toxicity. 2-Isopropylthiazole-4-carbonitrile is a highly reactive compound that can decompose under certain conditions, such as high temperature and moisture. 2-Isopropylthiazole-4-carbonitrile is also toxic and should be handled with care.

Zukünftige Richtungen

There are various future directions for the research on 2-Isopropylthiazole-4-carbonitrile, including its use in the synthesis of new drugs and materials. 2-Isopropylthiazole-4-carbonitrile can be used as a building block to synthesize new thiazole-based drugs, which have potential applications in the treatment of various diseases. 2-Isopropylthiazole-4-carbonitrile can also be used to synthesize new materials, such as polymers and metal complexes, with unique properties. Further research is needed to explore the full potential of 2-Isopropylthiazole-4-carbonitrile in scientific research.

Conclusion:

In conclusion, 2-Isopropylthiazole-4-carbonitrile is a highly reactive compound that has various scientific research applications. 2-Isopropylthiazole-4-carbonitrile can be easily synthesized from commercially available starting materials and can be used to synthesize a wide range of organic compounds. 2-Isopropylthiazole-4-carbonitrile has various biochemical and physiological effects, including its antimicrobial and antifungal properties. The limitations of using 2-Isopropylthiazole-4-carbonitrile in lab experiments include its instability and toxicity. Further research is needed to explore the full potential of 2-Isopropylthiazole-4-carbonitrile in scientific research.

Wissenschaftliche Forschungsanwendungen

Pharmazeutika und biologische Aktivitäten

Thiazole und ihre Derivate wurden als vielversprechend für ein breites Spektrum an pharmazeutischen und biologischen Aktivitäten erkannt . Sie wurden für die Entwicklung von Medikamenten mit antimikrobiellen, antiretroviralen, antifungalen, krebshemmenden, antidiabetischen, entzündungshemmenden, Anti-Alzheimer-, blutdrucksenkenden, antioxidativen und leberschützenden Eigenschaften eingesetzt . Zum Beispiel finden sie sich in Antibiotika wie Bacitracin und Penicillin .

Pflanzenschutzmittel

Thiazole werden auch im Bereich der Pflanzenschutzmittel eingesetzt . Ihre einzigartigen Eigenschaften machen sie nützlich für die Entwicklung neuer Verbindungen für landwirtschaftliche Anwendungen .

Industrielle Anwendungen

Im industriellen Bereich werden Thiazole bei der Herstellung von Photosensibilisatoren, Kautschukvulkanisation, Flüssigkristallen, Sensoren, Sonnenschutzmitteln, Katalysatoren, Farbstoffen, Pigmenten und Chromophoren verwendet .

Materialwissenschaften

2-Isopropylthiazol-4-carbonitril, als ein spezifisches Thiazolderivat, ist für seine Anwendungen in der Materialwissenschaft bekannt. Seine einzigartigen Eigenschaften machen es zu einem wertvollen Material in diesem Bereich.

Antimikrobielle Aktivität

Spezifische Thiazolderivate, wie z. B. 2,4-disubstituierte Thiazole, wurden synthetisiert und auf ihre antimikrobielle Aktivität untersucht . Sie haben sich gegen verschiedene Mikroorganismen als wirksam erwiesen, darunter Bacillus subtilis, Escherichia coli, Staphyloccus aureus, Candida albicans und Aspergillus niger .

Antitumor-Aktivität

Thiazolderivate wurden auch auf ihr Potenzial als Antitumormittel untersucht . Modifikationen von Thiazol-basierten Verbindungen an verschiedenen Positionen haben zu neuen Molekülen mit potenten Antitumor-Eigenschaften geführt .

Dies sind nur einige der vielen Anwendungen von this compound und Thiazolderivaten im Allgemeinen. Die Vielseitigkeit dieser Verbindungen macht sie zu einer wertvollen Ressource in verschiedenen Bereichen der wissenschaftlichen Forschung .

Safety and Hazards

The safety data sheet for a related compound, Thiazole-4-carboxaldehyde, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Biochemische Analyse

Biochemical Properties

2-Isopropylthiazole-4-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . The interactions of 2-Isopropylthiazole-4-carbonitrile with these biomolecules are primarily mediated through its thiazole ring, which can form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with target proteins. These interactions can modulate the activity of enzymes and proteins, leading to various biochemical outcomes.

Cellular Effects

2-Isopropylthiazole-4-carbonitrile has been observed to affect various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Isopropylthiazole-4-carbonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, it can modulate the expression of genes involved in inflammation and immune response, thereby exhibiting anti-inflammatory effects. The impact of 2-Isopropylthiazole-4-carbonitrile on cellular metabolism includes alterations in metabolic flux and changes in the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of 2-Isopropylthiazole-4-carbonitrile involves its binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, thereby inhibiting their activity and preventing the progression of biochemical reactions . Additionally, 2-Isopropylthiazole-4-carbonitrile can interact with transcription factors and other regulatory proteins, leading to changes in gene expression. These molecular interactions contribute to the compound’s diverse biological activities, including its antibacterial, antifungal, and antitumor effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Isopropylthiazole-4-carbonitrile have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 2-Isopropylthiazole-4-carbonitrile remains stable under various conditions, but its degradation products can also exhibit biological activity . Long-term exposure to 2-Isopropylthiazole-4-carbonitrile in in vitro and in vivo studies has revealed sustained effects on cell signaling pathways, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

The effects of 2-Isopropylthiazole-4-carbonitrile vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as antibacterial and anti-inflammatory activities . At higher doses, 2-Isopropylthiazole-4-carbonitrile can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s biological activity increases with dosage up to a certain point, beyond which toxic effects become predominant.

Metabolic Pathways

2-Isopropylthiazole-4-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . The enzymes involved in these metabolic pathways include cytochrome P450 enzymes, which catalyze the oxidation of 2-Isopropylthiazole-4-carbonitrile, and transferases, which facilitate its conjugation with glucuronic acid or sulfate. These metabolic reactions can influence the compound’s bioavailability and biological activity.

Transport and Distribution

The transport and distribution of 2-Isopropylthiazole-4-carbonitrile within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, 2-Isopropylthiazole-4-carbonitrile can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by its interactions with plasma proteins and other binding partners.

Subcellular Localization

The subcellular localization of 2-Isopropylthiazole-4-carbonitrile can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 2-Isopropylthiazole-4-carbonitrile within these compartments can modulate its interactions with biomolecules and its biological activity. For example, the nuclear localization of 2-Isopropylthiazole-4-carbonitrile can enhance its ability to modulate gene expression, while its mitochondrial localization can influence cellular metabolism and energy production.

Eigenschaften

IUPAC Name |

2-propan-2-yl-1,3-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJHEWSVOUIBNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70669244 | |

| Record name | 2-(Propan-2-yl)-1,3-thiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

848555-18-0 | |

| Record name | 2-(Propan-2-yl)-1,3-thiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Aminofuro[2,3-d]oxazol-6-ol](/img/structure/B1499591.png)

![4-hydrazinyl-3H-1,2,3-Triazolo[4,5-c]pyridine](/img/structure/B1499599.png)